(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S2/c1-2-9-20-14-8-7-13(28(18,25)26)10-15(14)27-17(20)19-16(22)11-3-5-12(6-4-11)21(23)24/h1,3-8,10H,9H2,(H2,18,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREPOMVLVHHBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The target compound’s benzo[d]thiazole scaffold differentiates it from thiadiazole-based analogs (e.g., compounds 6 , 8a–c in ) . Key structural distinctions include:
Key Observations :
- The nitro and sulfamoyl groups in the target compound enhance electrophilicity compared to acetyl or ester groups in 8a–c .
- The propargyl group may enable click chemistry applications, unlike the hydroxypropoxy moiety in the STING agonist .
Spectroscopic Data
IR and NMR data highlight functional group variations:
- Target Compound : Expected IR peaks for nitro (~1520–1350 cm⁻¹) and sulfamoyl (~1320–1160 cm⁻¹). The propargyl C≡C stretch (~2100 cm⁻¹) would distinguish it from analogs.
- Compound 8a : IR shows dual carbonyl peaks (1679, 1605 cm⁻¹), absent in the sulfamoyl-containing target.
- STING Agonist : NMR signals for hydroxypropoxy (δ ~3.5–4.5 ppm) contrast with the target’s propargyl protons (δ ~2.5–3.0 ppm).
Physical Properties
Melting points and solubility are influenced by substituent polarity:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Optimize reaction conditions (temperature: 60–80°C; solvent: DMF or THF) to stabilize reactive intermediates like the prop-2-yn-1-yl group and nitro-substituted benzamide .
- Use stepwise purification: column chromatography to isolate intermediates, followed by recrystallization for the final product .
- Monitor reaction progress via TLC and HPLC to minimize by-products (e.g., isomerization or nitro-group reduction) .
Q. What analytical techniques are most reliable for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the Z-configuration (e.g., imine proton at δ 8.2–8.5 ppm) and sulfamoyl group (δ 3.1–3.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray crystallography : Resolve spatial arrangement of the nitro and sulfamoyl groups to validate stereochemistry .
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial screening : Perform broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Include positive controls (e.g., doxorubicin for anticancer, fluconazole for antifungal) to benchmark activity .
Advanced Research Questions
Q. How can contradictory data in biological activity (e.g., antiproliferative vs. weak antimicrobial effects) be resolved?
Methodological Answer:
- Dose-response curves : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify threshold effects .
- Orthogonal assays : Validate anticancer activity via apoptosis markers (Annexin V/PI staining) and antimicrobial effects via time-kill kinetics .
- Solubility adjustments : Use DMSO/carrier agents (e.g., cyclodextrins) to mitigate false negatives from poor bioavailability .
Q. What strategies elucidate the mechanism of action given its multifunctional groups?
Methodological Answer:
- Target identification : Use SPR (surface plasmon resonance) to screen for binding to kinases (e.g., EGFR) or DNA topoisomerases .
- Enzyme inhibition assays : Test nitroreductase or sulfatase inhibition, leveraging the nitro and sulfamoyl groups as potential active sites .
- Molecular docking : Model interactions with predicted targets (e.g., tubulin for antiproliferative activity) using AutoDock Vina .
Q. How can SAR studies prioritize derivatives for enhanced activity?
Methodological Answer:
- Nitro group modifications : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents to probe electronic effects .
- Sulfamoyl group replacement : Test sulfonamide or sulfonic acid variants to assess hydrogen-bonding contributions .
- Propynyl chain optimization : Vary alkyl chain length (e.g., propargyl vs. butynyl) to evaluate steric effects on target binding .
Data Analysis and Interpretation
Q. How should researchers address instability of the compound during biological assays?
Methodological Answer:
- Stability profiling : Conduct LC-MS stability tests in assay media (pH 7.4 PBS, 37°C) over 24–72 hours .
- Protect light-sensitive groups : Store solutions in amber vials and assays under low-light conditions to prevent nitro-group degradation .
- Add antioxidants : Include 0.1% ascorbic acid in buffers to reduce oxidative by-products .
Q. What statistical approaches validate reproducibility in dose-response experiments?
Methodological Answer:
- Replicate design : Use triplicate technical and triplicate biological replicates per concentration .
- Nonlinear regression analysis : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
Experimental Design Considerations
Q. What controls are critical for ensuring assay specificity?
Methodological Answer:
- Vehicle controls : Include DMSO (≤0.1% v/v) to rule out solvent interference .
- Negative controls : Use structurally similar inert analogs (e.g., des-nitro derivatives) to confirm target specificity .
- Inhibition controls : Co-treat with known inhibitors (e.g., staurosporine for kinases) to validate mechanism .
Q. How can researchers mitigate cytotoxicity false positives in antimicrobial assays?
Methodological Answer:
- Hemolysis assays : Test compound toxicity against mammalian RBCs to exclude membrane disruption artifacts .
- Time-lapse microscopy : Monitor microbial morphology (e.g., hyphal damage in fungi) to confirm specific activity .
- Rescue experiments : Co-administer putative target substrates (e.g., thymidine for antifolates) to reverse inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
